molecular formula C14H19NO2 B13116626 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine

Cat. No.: B13116626
M. Wt: 233.31 g/mol
InChI Key: DWNHRIWQJGOKHO-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine is a chemical compound with the molecular formula C14H19NO2 It features a cyclohexanamine moiety attached to a 2,3-dihydrobenzo[b][1,4]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process is approximately 35%, and the structure of the product is confirmed using 1H-NMR analysis .

Industrial Production Methods

For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. Proper choice of solvents and reaction temperatures is crucial to increase yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine apart is its unique combination of the cyclohexanamine moiety with the dihydrobenzo[b][1,4]dioxin ring system. This structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexan-1-amine

InChI

InChI=1S/C14H19NO2/c15-12-4-2-1-3-11(12)10-5-6-13-14(9-10)17-8-7-16-13/h5-6,9,11-12H,1-4,7-8,15H2

InChI Key

DWNHRIWQJGOKHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

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